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Compound of Interest

Compound Name: B 494

Cat. No.: B3368287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies
conducted on Upadacitinib (RINVOQ®), a selective Janus kinase 1 (JAK1) inhibitor. The
information presented is intended for researchers, scientists, and professionals involved in drug
development and safety assessment. This document summarizes key findings from a range of
nonclinical studies, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity,
reproductive and developmental toxicity, and safety pharmacology.

Executive Summary

Upadacitinib has undergone a thorough preclinical safety evaluation in various animal models.
The principal target organs identified in repeat-dose toxicity studies were the liver and kidneys
in rats, with immunosuppressive effects observed in both rats and dogs. Upadacitinib was not
found to be mutagenic or clastogenic in a standard battery of genotoxicity assays.
Carcinogenicity studies in mice and rats did not reveal a tumorigenic potential. Developmental
and reproductive toxicology studies showed that Upadacitinib can be teratogenic at certain
dose levels in rats and rabbits, a finding consistent with other JAK inhibitors. No adverse
findings were noted in the pre- and postnatal development study in rats. Safety pharmacology
studies did not indicate any significant effects on vital functions.

Repeat-Dose Toxicity
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Pivotal nonclinical toxicology studies of Upadacitinib were conducted in rats for up to 6 months
and in dogs for up to 9 months. The most common treatment-related findings in both species
were related to the immunosuppressive effects of the drug.[1]

Rat Studies

In repeat-dose oral toxicity studies in rats, the primary target organs were the liver and kidneys.
[1] The nonclinical studies provided a safety margin of 22-fold in rats compared to the
maximum recommended human dose (MRHD) of 15 mg/day.[1]

Dog Studies

In dogs, the key findings were primarily related to immunosuppression, including skin
infections, inflammation, cysts, and lymphoid depletion.[1] The safety margin in dogs was 2-fold
compared to the MRHD of 15 mg/day.[1]

Genotoxicity

Upadacitinib was evaluated for its genotoxic potential in a comprehensive battery of in vitro and
in vivo assays. The results from these studies were negative, indicating that Upadacitinib is not
mutagenic or clastogenic.

Table 1: Summary of Genotoxicity Studies

Assay Type Test System Result

In vitro bacterial mutagenicity o ) ]
S. typhimurium, E. coli Negative
assay (Ames test)

In vitro chromosome aberration  Human peripheral blood

Negative
assay lymphocytes
In vivo micronucleus assay Rat bone marrow Negative
Carcinogenicity

The carcinogenic potential of Upadacitinib was assessed in long-term studies in both mice and
rats.
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Table 2: Summary of Carcinogenicity Studies

. . . Dose Levels
Species/Strain Study Duration Result
(mgl/kg/day)

Tg.rasH2 Mouse 26 weeks 0, 5, 10, 20 Negative

Males: 0, 4, 7.5, 15 )
Sprague-Dawley Rat 2 years (104 weeks) Negative
Females: 0, 3, 7.5, 20

Source:[2]

Experimental Protocols

o 26-Week Tg.rasH2 Mouse Study: Upadacitinib was administered orally by gavage to
transgenic Tg.rasH2 mice.[2]

e 2-Year Rat Study: Upadacitinib was administered orally by gavage to Sprague-Dawley rats
for 104 weeks.[2]

Reproductive and Developmental Toxicity

The effects of Upadacitinib on fertility, embryo-fetal development, and pre- and postnatal
development were investigated in rats and rabbits.

Fertility and Early Embryonic Development

In a fertility study in rats, Upadacitinib was administered orally at dose levels of 0, 5, 25, and
50/75 (males/females) mg/kg/day.[2] Effects on fertility, including increased post-implantation
loss and a reduced number of live fetuses per litter, were observed.[1]

Embryo-Fetal Development

Upadacitinib was shown to be teratogenic in both rats and rabbits.

Table 3: Summary of Embryo-Fetal Development Studies
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No-Observed- Teratogenic Effects .
. Specific
Species Adverse-Effect Observed at =2 Dose .
Malformations
Level (NOAEL) Levels (mg/kg/day)
Skeletal
malformations
Rat 1.5 mg/kg/day[1] 5 mg/kg/day[1] )
(misshapen humerus,
bent scapula)[1]
Skeletal
malformations,
) -~ decreased fetal body
Rabbit 10 mg/kg/day[1] Not specified

weights, increased
post-implantation

loss[1]

Pre- and Postnatal Development

No adverse findings were noted in the pre- and postnatal development study conducted in rats.

[1]

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to evaluate the potential effects
of Upadacitinib on the cardiovascular, respiratory, and central nervous systems. The specific
protocols and detailed results of these studies are not publicly available in the provided search
results. However, the overall preclinical safety assessment did not identify significant safety
concerns in these vital organ systems that would preclude clinical development.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[3] JAKs are intracellular enzymes
that play a crucial role in the signaling pathway of numerous cytokines and growth factors that
are involved in inflammation and immune function. By inhibiting JAK1, Upadacitinib modulates
the signaling cascade that leads to the activation of Signal Transducers and Activators of
Transcription (STATs), thereby preventing the transcription of pro-inflammatory genes.[4][5][6]
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Upadacitinib inhibits the JAK1 signaling pathway.
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Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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